Hept-2-EN-1-YL acetate
Description
Historical Context of Research on Alkenyl Acetates in Natural Systems
The scientific journey into alkenyl acetates is deeply rooted in the field of insect chemical ecology. Research burgeoned following the groundbreaking identification of the first insect pheromone, bombykol, an unsaturated fatty alcohol, in 1959 by Adolf Butenandt. wikipedia.org This discovery opened the door to understanding that chemical signals, not sight or sound, were the primary drivers of communication for many insect species.
Subsequent decades saw the identification of a vast number of insect pheromones, with alkenyl acetates emerging as a predominant class, particularly as sex pheromones for species within Lepidoptera (moths and butterflies). wikipedia.orgresearchgate.net Compounds like (Z)-5-decenyl acetate (B1210297), the pheromone of the turnip moth (Agrotis segetum), and (Z)-8-dodecenyl acetate, from the oriental fruit moth (Grapholita molesta), became subjects of intense study. scielo.br
This historical focus necessitated the development of sophisticated synthetic strategies to produce these molecules with high stereochemical purity. Early methodologies often relied on acetylenic chemistry and the Wittig reaction to control the geometry of the crucial carbon-carbon double bond. scielo.brtandfonline.com The challenge of synthesizing specific E/Z isomers drove innovation in organic chemistry, leading to more refined techniques like palladium-catalyzed reactions and stereoselective reductions, which remain relevant today. pherobase.com This foundational work on synthesizing and identifying bioactive alkenyl acetates laid the groundwork for understanding the structure-activity relationships that govern their roles in nature.
Positioning of Hept-2-en-1-yl Acetate within Contemporary Chemoecological and Natural Product Research
This compound is recognized as a natural product, having been identified in various plants. The (E)-isomer, for instance, is a known volatile constituent of yellow passion fruit. thegoodscentscompany.com Both the compound and its corresponding alcohol, hept-2-en-1-ol (B12510262), are part of the complex aroma profiles of various natural sources. thegoodscentscompany.com More broadly, this compound belongs to a functionally significant group of compounds known as Green Leaf Volatiles (GLVs). wikipedia.orgplant-ecology.comnih.gov
GLVs are C6-compounds (though the term is sometimes used more broadly) that are rapidly released by nearly all green plants upon tissue damage, whether from mechanical stress or herbivore attack. nih.govresearchgate.net This class includes related aldehydes, alcohols, and other esters like the well-studied (Z)-3-hexenyl acetate. wikipedia.org The production of these volatiles is a primary line of defense and a key signaling mechanism.
In contemporary chemoecological research, this compound and its structural relatives are studied as semiochemicals—chemicals that mediate interactions between organisms. plantprotection.pl Their roles are multifaceted:
Plant-Herbivore Interactions: They can act as feeding deterrents or, conversely, as cues for specialist insects to locate their host plants. hebmu.edu.cn
Tritrophic Interactions: They function as indirect defense signals, attracting predators and parasitoids of the herbivores feeding on the plant. plant-ecology.com
Plant-Plant Communication: They act as airborne signals that warn neighboring plants of an impending threat, allowing them to prime their own defenses. nih.govfrontiersin.org
The study of this compound within this framework helps elucidate the complex chemical dialogues that structure ecological communities.
Theoretical Frameworks for Understanding Biological Signaling by Volatile Acetates
The function of volatile acetates like this compound as signaling molecules is understood through several key theoretical frameworks in chemical ecology and plant biology.
A central concept is that of Herbivore-Induced Plant Volatiles (HIPVs) . Plants are not passive victims; upon herbivore attack, they initiate a cascade of biochemical changes, leading to the synthesis and release of a specific blend of volatiles, which often includes alkenyl acetates. frontiersin.orgoup.comnih.gov This response is more complex than the release of volatiles from simple mechanical damage, as compounds in the herbivore's saliva can act as specific elicitors. wikipedia.org
The molecular underpinnings of this signaling involve canonical defense hormone pathways, primarily the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling cascades . frontiersin.orgnih.gov Exposure to volatile acetates can lead to the upregulation of genes involved in these pathways. frontiersin.org For example, studies on related GLVs show they can enhance the production of defense-related proteins and metabolites upon herbivore attack. oup.com This signaling can be highly specific, with different volatiles or combinations of volatiles triggering distinct downstream responses. portlandpress.com
Emerging Interdisciplinary Research Frontiers
Research at the intersection of chemistry, ecology, and molecular biology continues to reveal new layers of complexity in the roles of volatile acetates. One major frontier is the elucidation of the complete signaling pathway, from perception to response. While the downstream effects are well-documented, the specific receptors that bind to volatiles like this compound are largely unknown. portlandpress.com Identifying these "olfactory" receptors in plants is a key goal. Recent studies suggest that the signal is translated through mitogen-activated protein kinases (MAPKs) and regulated by various transcription factors. nih.govportlandpress.com
Another emerging area is the study of synergistic and antagonistic interactions between different volatile compounds. The defensive message conveyed by a plant is not a single molecule but a complex blend. The presence of one compound can dramatically alter the biological response to another. For instance, the combination of indole (B1671886) and (Z)-3-hexenyl acetate has been shown to additively prime the JA signaling pathway in maize, a more potent effect than either compound alone. frontiersin.orgoup.com Understanding this chemical syntax is crucial for a complete picture of plant communication.
Finally, there is a growing interest in applying this fundamental knowledge in agriculture. The use of synthetic semiochemicals, including volatile acetates, presents a promising strategy for sustainable pest management. plantprotection.plfrontiersin.org These compounds could be used in "attract-and-kill" strategies, for mass trapping of pests, or to prime crops to better defend themselves against herbivory, reducing the need for conventional pesticides. plantprotection.pl
Data Tables
Table 1: Chemical and Physical Properties of this compound Isomers
| Property | (E)-Hept-2-en-1-yl Acetate | (Z)-Hept-2-en-1-yl Acetate |
| Molecular Formula | C₉H₁₆O₂ | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol nih.gov | 156.22 g/mol flavscents.com |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid (est.) flavscents.com |
| CAS Number | 16939-73-4 thegoodscentscompany.com | 83540-70-9 flavscents.com |
| Flash Point | 73.89 °C thegoodscentscompany.com | Not Available |
| Refractive Index | 1.428 - 1.434 @ 20°C thegoodscentscompany.com | Not Available |
| Specific Gravity | 0.889 - 0.895 @ 25°C thegoodscentscompany.com | Not Available |
| logP (o/w) | 3.111 (est.) thegoodscentscompany.com | Not Available |
| Water Solubility | Insoluble thegoodscentscompany.com | 158.9 mg/L @ 25°C (est.) flavscents.com |
Table 2: Synonyms for this compound
| Isomer | Synonyms |
| (E)-isomer | hept-trans-2-en-1-yl acetate, trans-2-Heptenyl acetate, (2E)-hept-2-en-1-yl acetate thegoodscentscompany.com |
| (Z)-isomer | cis-2-hepten-1-yl acetate, (2Z)-hept-2-en-1-yl acetate, hept-cis-2-en-1-yl acetate flavscents.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hept-2-enyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h6-7H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCPMVVOGVEPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864724 | |
| Record name | Hept-2-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Enantioselective Formation of Hept 2 En 1 Yl Acetate
Elucidation of Metabolic Precursors
The biosynthesis of volatile fatty acid derivatives, including C7 compounds like hept-2-en-1-yl acetate (B1210297), originates from core fatty acid metabolism. nih.gov The carbon backbone is typically derived from common saturated fatty acids such as palmitic acid (C16:0) or stearic acid (C18:0). These precursors undergo a series of modifications to produce the shorter, unsaturated alcohol moiety required for esterification.
Two primary routes are proposed for the generation of the C7 precursor, hept-2-en-1-ol (B12510262):
Lipoxygenase (LOX) Pathway: This pathway is responsible for producing a variety of C6 and C9 volatiles from the oxidative cleavage of polyunsaturated fatty acids like linoleic and linolenic acids. While this pathway is a major source of "green leaf volatiles," its direct involvement in C7 compound formation is less characterized.
β-Oxidation: A more probable route involves the partial degradation of longer-chain unsaturated fatty acids via the β-oxidation pathway. In this process, a fatty acyl-CoA is shortened by two-carbon units in each cycle. A modified β-oxidation pathway, potentially involving specific thioesterases that halt the cycle prematurely, could release a C7 intermediate that is subsequently reduced to an alcohol. jst.go.jp
The initial precursor is therefore a medium or long-chain fatty acyl-CoA, which first undergoes desaturation before being tailored to the correct chain length and functional group.
**2.2. Enzymatic Mechanisms Governing Unsaturated Acetate Biosynthesis
The formation of an unsaturated acetate ester is a multi-step enzymatic process involving two key classes of enzymes: desaturases, which introduce the double bond, and acetyltransferases, which catalyze the final esterification step.
The final step in the biosynthesis of hept-2-en-1-yl acetate is the esterification of the alcohol precursor (hept-2-en-1-ol) with an acetyl group. This reaction is catalyzed by enzymes known as alcohol acyltransferases (AATs), specifically acetyl-CoA:alcohol acetyltransferases. nih.govfrontiersin.org These enzymes transfer the acetyl moiety from acetyl-coenzyme A (acetyl-CoA) to the alcohol substrate. nih.gov
AATs belong to the large BAHD family of acyltransferases, named after the first four enzymes of this class to be characterized. nih.gov Key characteristics of these enzymes include:
Conserved Motifs: AAT proteins typically contain conserved amino acid motifs, such as the HxxxD motif, which is crucial for catalytic activity. frontiersin.orgnih.gov
Substrate Promiscuity: Many AATs exhibit broad substrate specificity, meaning they can act on a wide range of alcohol and acyl-CoA substrates. nih.govoup.com This promiscuity is a major contributor to the vast diversity of volatile esters found in nature. oup.com The specific AAT involved in this compound synthesis would likely accept various short-to-medium chain unsaturated alcohols.
Monomeric Function: Characterized plant AATs have been shown to be active as monomers. nih.gov
The activity of AATs is a critical control point in the biosynthesis of volatile esters and often correlates with the emission levels of these compounds during developmental processes like fruit ripening and flower opening. nih.govfrontiersin.org
Table 1: Examples of Characterized Plant Alcohol Acyltransferases (AATs)
| Enzyme Name | Source Organism | Primary Substrates | Reference |
|---|---|---|---|
| RhAAT1 | Rosa hybrida (Rose) | Geraniol, Citronellol, 1-Octanol | nih.gov |
| SAAT | Fragaria × ananassa (Strawberry) | Straight-chain alcohols (C1-C8), Aromatic alcohols | nih.govoup.com |
| BEAT | Clarkia breweri | Benzyl alcohol | nih.gov |
| PaAAT1 | Prunus armeniaca (Apricot) | C6 alcohols (e.g., hexanol) | nih.gov |
The introduction of the carbon-carbon double bond (olefin) in the heptenyl chain is a critical step catalyzed by fatty acyl-CoA desaturases. These are membrane-bound enzymes that introduce a double bond at a specific position in the fatty acid chain. oup.comnih.gov In insects, desaturases are pivotal for producing species-specific pheromone blends, while in plants, they are essential for maintaining membrane fluidity and synthesizing various signaling molecules. oup.comnih.gov
The biosynthesis of a hept-2-enyl precursor would likely begin with a longer saturated fatty acid that is first desaturated and then shortened. Desaturase enzymes are categorized based on the position of the double bond they create. For instance:
Δ9-desaturases introduce a double bond between carbons 9 and 10 of the fatty acid chain.
Δ11-desaturases act on carbons 11 and 12.
Front-end desaturases introduce a double bond between an existing double bond and the carboxyl end of the fatty acid (e.g., Δ5, Δ6 desaturases). nih.govnih.gov
The specific desaturase responsible for the precursor to this compound would determine the initial position of the double bond in a longer acyl-CoA chain, which is then preserved during subsequent chain-shortening steps. The diversity and specificity of these enzymes are a primary source of the structural variety seen in unsaturated fatty acid derivatives.
Table 2: Examples of Characterized Acyl-CoA Desaturases
| Enzyme Class | Source Organism | Function | Reference |
|---|---|---|---|
| Δ11-desaturase | Insecta (various moth species) | Pheromone biosynthesis | slu.se |
| Δ9-desaturase | Drosophila melanogaster | Cuticular hydrocarbon synthesis | slu.se |
| Δ6-desaturase | Ostreococcus tauri (Alga) | Polyunsaturated fatty acid synthesis | nih.govresearchgate.net |
| Sphingolipid Δ4-desaturase | Insecta | Sphingolipid metabolism | nih.gov |
Regulation of Biosynthetic Flux in Producing Organisms
The production and emission of volatile esters like this compound are tightly controlled processes, governed by a complex interplay of genetic, developmental, and environmental factors to ensure their release at the appropriate time and in the correct amount. jst.go.jp
The biosynthesis of volatile compounds is primarily regulated at the level of gene transcription. tandfonline.com The expression of genes encoding key enzymes, such as desaturases and acetyltransferases, is often the rate-limiting step in the pathway. Transcriptomic analyses comparing fragrant and non-fragrant plant varieties or different developmental stages have been instrumental in identifying these crucial genes. nih.gov
Several families of transcription factors have been identified as master regulators of volatile biosynthesis pathways, including:
MYB: The R2R3-MYB transcription factor ODORANT1 (ODO1) in Petunia hybrida has been shown to activate genes in the shikimate and phenylpropanoid pathways, controlling the supply of precursors for benzenoid volatiles. researchgate.netnih.gov Similar MYB factors are implicated in regulating terpenoid and fatty acid derivative pathways.
bHLH (basic helix-loop-helix): These transcription factors are also known to regulate genes involved in the synthesis of various secondary metabolites. researchgate.net
AP2/ERF, bZIP, and WRKY: Members of these transcription factor families have also been implicated in the regulation of terpenoid biosynthesis and could play analogous roles in the fatty acid derivative pathways. nih.govresearchgate.net
These transcription factors control the spatiotemporal expression of the biosynthetic genes, ensuring that compounds are produced in the correct tissues (e.g., flower petals) and at the right time. nih.govnih.gov
The production of volatile acetates is highly sensitive to both the organism's internal developmental state and external environmental cues.
Developmental Regulation: In many flowering plants, the emission of floral scents is closely synchronized with flower development and pollinator activity. nih.govcirad.fr The production of acetate esters in roses, for example, is very low in buds, increases significantly as the flower opens, peaks at full bloom, and then declines as the flower senesces. nih.govresearchgate.net This temporal pattern is directly correlated with the transcript levels of the relevant biosynthetic genes, such as RhAAT1 in roses. nih.gov
Environmental Factors: Abiotic factors can significantly modulate the emission of volatile organic compounds. nih.govcas.cz
Temperature: Higher temperatures generally increase the emission rates of volatiles by raising their vapor pressure and often by upregulating the activity of biosynthetic enzymes, up to an optimal point. cas.czmdpi.com However, extreme heat can also cause membrane damage, leading to the release of stress-induced volatiles. nih.gov
Light: Light intensity and quality are critical, as the precursors for fatty acid synthesis are ultimately derived from photosynthesis. The emission of many volatiles follows a diurnal rhythm, peaking during the day.
Abiotic Stress: Stresses such as drought, humidity changes, and atmospheric pollutants like ozone can alter volatile emission profiles. nih.govresearchgate.net These stressors can induce or suppress the expression of biosynthetic genes, leading to quantitative and qualitative changes in the emitted scent. nih.gov
Comparative Biosynthesis Across Producing Taxa
The biosynthesis of this compound, a volatile organic compound, is not extensively detailed across a wide range of taxa in current scientific literature. However, by examining the well-established biosynthetic pathways of analogous short-chain unsaturated acetate esters in plants and insects, a comparative understanding can be formulated. The production of these volatile esters in both kingdoms generally originates from fatty acid metabolism but diverges in the initial steps and the specific enzymes employed.
In plants, the biosynthesis of C6 volatile esters, such as (Z)-3-hexenyl acetate, which is structurally similar to this compound, primarily follows the lipoxygenase (LOX) pathway. This pathway is initiated by the oxygenation of polyunsaturated fatty acids like linoleic acid and α-linolenic acid. The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce C6 aldehydes. These aldehydes are subsequently reduced to their corresponding alcohols by alcohol dehydrogenase (ADH). The final step is the esterification of the alcohol with acetyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs), which belong to the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of enzymes frontiersin.org.
In contrast, the biosynthesis of acetate esters in insects, particularly as sex pheromones, also begins with fatty acid synthesis. However, the subsequent steps typically involve a series of desaturation and chain-shortening or elongation reactions to produce a fatty acyl-CoA precursor of a specific chain length and degree of unsaturation. This precursor is then reduced to the corresponding alcohol by a fatty acyl reductase (FAR). The final step, similar to plants, is the acetylation of the alcohol to form the acetate ester. While the involvement of acetyltransferases is clear, the specific enzymes responsible for this final step in many insect species are yet to be fully characterized nih.govnih.gov. Interestingly, research has shown that the yeast acetyltransferase ATF1 can efficiently acetylate a range of insect pheromone alcohols, suggesting a potential tool for biocatalytic production nih.gov.
A key difference in the biosynthetic strategies between plants and insects lies in the initial steps of the pathway. Plants often utilize the LOX pathway for the production of C6 volatiles, which is a pathway for generating defense and signaling molecules. Insects, on the other hand, typically employ a more direct modification of fatty acids through desaturases and reductases to generate the specific alcohol precursors for their pheromones.
While specific data on the enantioselective formation of this compound is not available, the stereochemistry of the final product in both plants and insects is determined by the stereospecificity of the enzymes involved in the biosynthetic pathway, particularly the reductases and acyltransferases.
The following table provides a comparative overview of the generalized biosynthetic pathways of short-chain unsaturated acetate esters in plants and insects, which can be considered analogous to the potential biosynthesis of this compound.
| Feature | Plants (Analogous C6 Esters) | Insects (Analogous Pheromone Esters) |
| Precursor | Polyunsaturated Fatty Acids (e.g., Linoleic acid, α-Linolenic acid) | Fatty Acyl-CoA |
| Initial Key Enzyme | Lipoxygenase (LOX) | Fatty Acid Synthase (FAS), Desaturases |
| Intermediate | Aldehydes | Fatty Acyl-CoA derivatives |
| Reduction Step | Alcohol Dehydrogenase (ADH) | Fatty Acyl Reductase (FAR) |
| Final Acetylation Enzyme | Alcohol Acyltransferase (AAT) of the BAHD superfamily | Acetyltransferase (often uncharacterized) |
| Primary Function | Defense, Signaling, Herbivore-induced volatiles | Pheromones (e.g., sex attractants) |
Ecological Roles and Behavioral Modulation by Hept 2 En 1 Yl Acetate
Role as a Semiochemical in Interspecies Communication
Semiochemicals are essential for mediating interactions in ecological communities. Hept-2-en-1-yl acetate (B1210297), with its characteristic fruity and waxy odor, is a component of the aroma of various fruits, including apples. This association with host plants suggests its potential significance in guiding the behavior of insects that rely on these plants for food and reproduction.
Currently, there is limited direct scientific evidence specifically identifying Hept-2-en-1-yl acetate as a primary pheromone in any insect species. Pheromones are intraspecific chemical signals that trigger a social response in members of the same species. While many insect pheromones are acetate esters, the specific role of this compound in this context remains largely unexplored in published research.
However, the chemical class of unsaturated acetates is common among insect pheromones. For instance, (Z)-11-Hexadecenyl acetate is a known pheromone component for the diamondback moth (Plutella xylostella) and other Lepidoptera. epa.gov Similarly, (Z)-9-tetradecenyl acetate is a sex pheromone of the leaf-miner Phyllonorycter platani. The structural similarity of this compound to these compounds suggests its potential, as yet undiscovered, role as a minor component in the pheromone blends of certain insect species.
| Compound Name | Insect Species | Pheromone Type/Function |
|---|---|---|
| (Z)-11-Hexadecenyl acetate | Diamondback moth (Plutella xylostella) | Mating disruption |
| (Z)-9-Tetradecenyl acetate | Leaf-miner (Phyllonorycter platani) | Sex pheromone |
| (Z)-13-Hexadecenyl acetate | Herpetogramma submarginale | Sex pheromone |
Kairomones are semiochemicals that benefit the receiver but not the emitter. In the context of host-parasite or predator-prey interactions, kairomones are often cues that parasites or predators use to locate their hosts or prey. As a volatile compound released by fruits, this compound can act as a kairomone for herbivorous insects that feed on these fruits.
For example, a blend of apple volatiles, including the related compound (E)-2-hexen-1-yl acetate, has been shown to be attractive to the apple maggot fly, Rhagoletis pomonella. researchgate.net This suggests that this compound, also found in apple volatiles, could contribute to the chemical signature that guides fruit-feeding insects to their host plants. The presence of such compounds helps insects to distinguish suitable hosts for feeding and oviposition. The pear ester, ethyl (2E,4Z)-2,4-decadienoate, is another well-studied kairomone that attracts the codling moth, Cydia pomonella, to pears. nih.gov
| Compound Name | Emitting Plant | Receiving Insect | Behavioral Response |
|---|---|---|---|
| (E)-2-Hexen-1-yl acetate | Apple (Malus domestica) | Apple maggot fly (Rhagoletis pomonella) | Attraction |
| Ethyl (2E,4Z)-2,4-decadienoate (Pear Ester) | Pear (Pyrus communis) | Codling moth (Cydia pomonella) | Attraction, Oviposition stimulant |
Allelochemicals are semiochemicals that mediate interactions between different species. In the context of plant-herbivore dynamics, these can be compounds that either attract or repel herbivores. As a component of fruit aroma, this compound is part of a complex blend of volatiles that plants use to communicate with their environment.
For herbivores that are specialized to feed on fruits, this compound likely acts as an attractant, signaling the presence of a suitable food source. Conversely, for non-specialist herbivores or at certain concentrations, it could potentially act as a repellent or deterrent. The specific effect often depends on the insect species and the context of the interaction. For instance, some plant volatiles that are attractive to specialist herbivores can be repellent to generalists.
Neurophysiological and Chemoreceptive Mechanisms of Detection
The detection of semiochemicals like this compound by insects is a complex process that begins at the peripheral olfactory system, primarily located in the antennae. This process involves specialized olfactory receptors and results in neuronal responses that are transmitted to the brain for processing, ultimately leading to a behavioral response.
While specific olfactory receptors (ORs) for this compound have not been explicitly identified in the scientific literature, the general mechanisms of odorant detection in insects are well-established. Insect ORs are a diverse family of ligand-gated ion channels located on the dendritic membranes of olfactory receptor neurons (ORNs), which are housed within sensilla on the antennae. mdpi.com
The identification of ORs for specific compounds typically involves techniques such as screening a library of receptors expressed in a heterologous system (e.g., Xenopus oocytes or human cell lines) with the odorant of interest. Alternatively, the "empty neuron system" in Drosophila melanogaster can be used to express a specific OR in a neuron that lacks its native receptor, allowing for the characterization of its response to different odorants. researchgate.net Given that many insect ORs are broadly tuned to detect a range of structurally similar compounds, it is likely that this compound is detected by one or more ORs that also respond to other C7 unsaturated esters.
The response of insect ORNs to volatile compounds can be measured using several techniques. Electroantennography (EAG) is a widely used method that measures the summed electrical potential from the entire antenna in response to an odor stimulus. ockenfels-syntech.com This technique is useful for screening compounds that elicit a response from the antennal olfactory system. While no specific EAG studies on this compound were found, studies on related compounds have shown that insect antennae are sensitive to a variety of esters. For example, the antennae of the tea slug moth, Iragoides fasciata, show significant EAG responses to a range of plant volatiles, including various esters. researchgate.net
Single-sensillum recording (SSR) is a more precise technique that allows for the measurement of action potentials from individual ORNs. This method can reveal the specificity and sensitivity of a particular neuron to a given compound.
Calcium imaging is another powerful technique used to visualize the activity of ORNs in response to odorants. nih.gov Genetically encoded calcium indicators, such as GCaMP, can be expressed in specific neurons, and changes in intracellular calcium concentration, which correlate with neuronal activity, can be monitored using fluorescence microscopy. This allows for the mapping of odor-evoked activity in the antennal lobe, the primary olfactory center in the insect brain. While no calcium imaging studies specifically targeting this compound have been published, this technique has been instrumental in understanding how complex odor blends are processed by the insect brain.
Behavioral Responses Elicited by this compound in Model Organisms
Detailed investigations into the behavioral responses of model organisms to this compound are not documented in the current body of scientific literature. Consequently, a thorough examination of its effects, whether as an attractant, repellent, or modulator of other behaviors, cannot be provided.
Standard laboratory bioassays are crucial for determining the behavioral significance of a semiochemical. Methodologies such as electroantennography (EAG) to measure antennal responses, and behavioral assays like olfactometer tests, are fundamental in quantifying an organism's sensitivity and preference. However, no published studies were found that have specifically subjected this compound to these analytical techniques. As a result, there is no available data to present in a tabular format detailing the electrophysiological or behavioral responses of any model organism to this compound.
The ultimate validation of a semiochemical's ecological role comes from field studies. Trapping experiments are commonly employed to assess the attractiveness of a compound under natural conditions. A review of existing research found no records of field trials that have tested the efficacy of this compound as a lure for any insect species. Therefore, its practical application in pest management or ecological monitoring remains unevaluated.
Integration of this compound with Complex Volatile Blends
In nature, chemical communication often involves complex blends of volatile compounds rather than single molecules. The effect of a specific compound can be enhanced, suppressed, or modified when present in a mixture. For instance, studies on other acetate esters have demonstrated synergistic or antagonistic effects when combined with other plant volatiles or pheromones. However, due to the lack of research on this compound, there is no information on how it might integrate with other volatile blends to influence the behavior of any organism.
Advanced Synthetic Methodologies for Hept 2 En 1 Yl Acetate and Its Stereoisomers
Stereoselective Total Synthesis Approaches
Total synthesis strategies for hept-2-en-1-yl acetate (B1210297) and its analogues are predicated on the stereocontrolled construction of the C2-C3 double bond. This is typically achieved by the reaction of a five-carbon aldehyde (pentanal) with a two-carbon fragment that installs the alcohol and subsequent acetate functionality. The choice of reaction dictates the resulting stereochemistry.
The geometric configuration of the double bond in hept-2-en-1-yl acetate is determined during the olefination step. Several classic and modern olefination reactions provide reliable control over E/Z selectivity.
Wittig Reaction : This reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. umass.edumasterorganicchemistry.com The stereochemical outcome is highly dependent on the stability of the ylide. Non-stabilized ylides, such as the one required for this synthesis, are typically prepared from alkylphosphonium salts and strong bases. These reactive ylides undergo rapid and irreversible cycloaddition to the aldehyde, leading predominantly to the Z-alkene. organic-chemistry.orglumenlearning.com
Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction employs phosphonate-stabilized carbanions, which are more nucleophilic than traditional ylides. orgsyn.orgorganic-chemistry.org This reaction generally favors the formation of the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.org The water-soluble phosphate (B84403) byproduct also simplifies purification compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. orgsyn.org For the synthesis of the (Z)-isomer, specific modifications, such as the Still-Gennari protocol using bis(2,2,2-trifluoroethyl)phosphonates, can be employed to reverse the selectivity. conicet.gov.arnih.gov
Julia-Kocienski Olefination : This powerful reaction involves the coupling of a heteroaryl sulfone (often 1-phenyl-1H-tetrazol-5-yl or benzothiazol-2-yl sulfones) with an aldehyde. organicreactions.orgorganic-chemistry.org It is renowned for its excellent (E)-selectivity, proceeding through a stereospecific decomposition of an anti-β-alkoxysulfone intermediate. wikipedia.org The reaction conditions are mild and tolerant of a wide range of functional groups, making it a robust choice for the synthesis of (E)-hept-2-en-1-yl acetate. preprints.org
Cross-Metathesis : Olefin metathesis offers an alternative, atom-economical route. The cross-metathesis of 1-hexene (B165129) with allyl acetate, catalyzed by ruthenium-based catalysts (e.g., Grubbs catalysts), could potentially form the desired product. organic-chemistry.orgsigmaaldrich.com However, controlling the selectivity between the desired cross-product and homodimers of the starting materials can be a challenge. organic-chemistry.org The stereoselectivity of the newly formed double bond is influenced by the catalyst and reaction conditions. nih.gov
Table 1: Comparison of Olefination Strategies for Hept-2-en-1-ol (B12510262) Synthesis
| Method | Typical Selectivity | C2 Synthon | Key Reagent(s) | Byproduct |
| Wittig (non-stabilized) | Z > E | Ethyltriphenylphosphonium salt | Strong base (e.g., n-BuLi) | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons | E >> Z | Diethyl phosphonoacetate | Base (e.g., NaH, DBU) | Diethyl phosphate |
| Still-Gennari HWE | Z > E | Bis(trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 | Bis(trifluoroethyl) phosphate |
| Julia-Kocienski | E >>> Z | 1-Ethyl-1-phenyl-1H-tetrazol-5-yl sulfone | Base (e.g., KHMDS) | PT-sulfinate, SO₂ |
This compound itself is an achiral molecule. However, the principles of asymmetric synthesis can be applied to create chiral analogues, which may be of interest for structure-activity relationship studies. Enantioselective synthesis in this context would involve creating a stereocenter on the alkyl chain, for instance, at the C4 position.
A prominent strategy for synthesizing chiral allylic esters involves the palladium-catalyzed asymmetric allylic substitution. acs.org One such approach, developed by Overman and coworkers, utilizes a chiral palladium(II) catalyst to facilitate the SN2′ substitution of prochiral (Z)-2-alkene-1-ols with various carboxylic acids. acs.orgscispace.comorganic-chemistry.org The allylic alcohol is first converted to a more reactive intermediate, such as a trichloroacetimidate, which then reacts with acetic acid in the presence of the chiral palladium complex. organic-chemistry.org This methodology allows for the creation of a chiral center at the C3 position (for a branched allylic acetate) with high enantioselectivity. acs.org While not directly applicable to the achiral target, this method is a state-of-the-art example of how chirality can be introduced into similar allylic acetate structures.
Another approach involves the enantioselective allylic C-H oxidation of terminal olefins. This method uses a palladium catalyst in conjunction with a chiral Lewis acid to induce asymmetry during the C-O bond-forming step, providing a route to chiral branched allylic acetates from simple alkene precursors. nih.gov
Development of Novel Reaction Cascades for Unsaturated Acetate Formation
Reaction cascades, or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. This approach reduces waste, saves time, and can lead to the rapid construction of complex molecules.
While a specific cascade reaction for the direct synthesis of this compound is not prominently described, the principles can be applied. A hypothetical cascade could involve a one-pot olefination-acetylation sequence. For example, after the formation of the hept-2-en-1-ol via a Wittig or HWE reaction, an acetylating agent and a suitable catalyst could be added directly to the reaction mixture to form the final acetate ester.
More complex cascades leading to unsaturated esters often involve multiple components and catalysts. For instance, copper-catalyzed three-component cascade reactions among α,β-unsaturated esters, keto esters, and a silane (B1218182) have been developed to produce functionalized lactones. beilstein-journals.org These reactions proceed through a sequence of conjugate addition, aldol (B89426) reaction, and lactonization. beilstein-journals.org Although the final product is different, the principle of orchestrating multiple transformations in one pot is relevant. The development of a cascade that combines C-C bond formation (olefination) with C-O bond formation (esterification) remains an attractive goal for the efficient synthesis of compounds like this compound.
Synthesis of Isotopically Labeled this compound for Mechanistic and Tracer Studies
Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, determining metabolic pathways, and as internal standards in quantitative analysis. The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) at specific positions.
The synthetic strategy depends on the desired labeling pattern and the availability of labeled starting materials.
Labeling via the Aldehyde : Using a deuterated version of pentanal, such as pentanal-1-d, in any of the olefination reactions described in section 4.1.1 would introduce a deuterium atom at the C3 position of the final product.
Labeling via the C2 Synthon : A labeled two-carbon unit can be used. For example, the synthesis of a deuterated or ¹³C-labeled ethyltriphenylphosphonium salt for a Wittig reaction would place the label at the C2 position. Similarly, using labeled diethyl phosphonoacetate in an HWE reaction would achieve the same outcome.
Labeling the Acetyl Group : The most straightforward labeling method is to use an isotopically labeled acetylating agent in the final step. The esterification of hept-2-en-1-ol with acetic-d₃ anhydride (B1165640) ((CD₃CO)₂O) or ¹³C-labeled acetic anhydride would introduce the label exclusively on the acetate moiety.
H-D Exchange : For introducing deuterium, catalytic hydrogen-deuterium exchange reactions offer a direct method. A precursor molecule could be subjected to a catalyst like Pd/C in the presence of D₂O to exchange specific protons for deuterons. nih.gov
Table 2: Strategies for Isotopic Labeling of this compound
| Labeled Position | Precursor | Synthetic Step |
| C3 | Pentanal-1-d | Olefination (Wittig, HWE, etc.) |
| C2 | Ethyl-2-d-triphenylphosphonium salt | Wittig Reaction |
| C1 | Labeled Wittig or HWE reagent | Olefination |
| Acetyl Methyl | Acetic-d₃ anhydride | Esterification of hept-2-en-1-ol |
| Acetyl Carbonyl | Acetic anhydride-1,1'-¹³C₂ | Esterification of hept-2-en-1-ol |
Exploration of Sustainable and Green Chemistry Routes in Academic Synthesis
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of a flavor compound like this compound, these principles are particularly relevant.
Biocatalysis : One of the most prominent green approaches is the use of enzymes. Lipases are widely used for esterification reactions due to their high specificity and mild reaction conditions (room temperature, neutral pH). ijsr.net The enzymatic esterification of hept-2-en-1-ol with acetic acid or the transesterification with a simple acetate ester (like vinyl acetate) using an immobilized lipase (B570770) can produce the target compound. nih.govresearchgate.net A significant advantage is the potential to run these reactions under solvent-free conditions, where one of the reactants acts as the solvent, thereby minimizing waste. nih.govresearchgate.net
Solvent-Free Reactions : Beyond biocatalysis, other solvent-free methods are being explored. Mechanochemistry, using high-speed ball-milling, can drive esterification reactions at room temperature without the need for bulk solvents. nih.gov This technique reduces energy consumption and waste associated with solvent use and purification.
Atom Economy : The choice of reaction can significantly impact its atom economy. Olefin metathesis, for example, is inherently more atom-economical than Wittig-type reactions, which generate a stoichiometric amount of phosphine (B1218219) oxide or phosphate waste. The industrial production of the related compound allyl acetate via the palladium-catalyzed gas-phase reaction of propene and acetic acid is considered a green process due to its high atom economy and use of inexpensive feedstocks. wikipedia.org
Use of Renewable Feedstocks : A key goal of green chemistry is the use of renewable starting materials. While pentanal is often derived from petrochemical sources, there is growing research into producing such aldehydes from biomass-derived furfural (B47365) or other bio-based platform chemicals.
Cutting Edge Analytical Approaches for Profiling Hept 2 En 1 Yl Acetate in Complex Matrices
Advanced Sample Preparation Techniques for Volatile Extraction
The initial and most critical step in the analysis of volatile compounds from complex matrices is the extraction and concentration of the target analytes. The ideal preparation technique should be efficient, reproducible, and minimize the use of solvents while preventing the loss of volatile compounds or the formation of artifacts.
Optimized Solid-Phase Microextraction (SPME) Protocols
Solid-Phase Microextraction (SPME) is a widely adopted, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. researchgate.net It utilizes a fused-silica fiber coated with a selective stationary phase to adsorb analytes from a sample's headspace or directly from a liquid phase. wur.nl For volatile esters like hept-2-en-1-yl acetate (B1210297), headspace SPME (HS-SPME) is particularly effective as it minimizes matrix interference.
The efficiency of HS-SPME is contingent upon several experimental parameters. The choice of fiber coating is paramount; combination fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) are often preferred for their broad analyte polarity range, making them suitable for complex volatile profiles found in aged materials or food samples. stuba.sk Optimization of parameters such as incubation temperature, extraction time, and sample volume is crucial for achieving high sensitivity and reproducibility. For instance, incubating the sample at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 10-30 minutes) allows for the establishment of equilibrium between the sample matrix and the headspace, facilitating efficient analyte adsorption onto the fiber. wur.nl
| Parameter | Optimized Condition | Rationale |
| Fiber Coating | DVB/CAR/PDMS | Provides broad coverage for a wide range of volatile and semi-volatile compounds. stuba.sk |
| Extraction Mode | Headspace (HS) | Minimizes matrix effects and extends fiber lifetime. researchgate.net |
| Incubation Temp. | 40-60°C | Enhances analyte volatilization without causing thermal degradation. wur.nl |
| Incubation Time | 10-30 min | Allows for equilibrium to be reached between the sample and the headspace. wur.nl |
| Extraction Time | 20-40 min | Ensures sufficient adsorption of analytes onto the fiber for sensitive detection. |
| Agitation | On | Facilitates the mass transfer of analytes from the sample to the headspace. |
This interactive table summarizes typical optimized parameters for the HS-SPME analysis of volatile esters in complex matrices.
Dynamic Headspace and Sorptive Extraction Methods
While SPME is effective, dynamic headspace (DHS) and sorptive extraction techniques offer enhanced concentration capabilities for trace-level analytes. gerstelus.comchromatographytoday.com
Headspace Sorptive Extraction (HSSE): This technique is conceptually similar to SPME but utilizes a larger volume of sorbent phase. The sorbent is typically a long stir bar coated with polydimethylsiloxane (PDMS). The increased phase volume allows for a higher concentration of analytes, improving sensitivity. wur.nl HSSE and DHS are often considered complementary, as they can exhibit different selectivities for various compound classes. markes.com
| Technique | Principle | Advantages | Common Application |
| Dynamic Headspace (DHS) | Exhaustive extraction by purging headspace with gas onto a sorbent trap. gerstelus.com | High concentration factor, excellent for trace analysis. chromatographytoday.com | Analysis of off-odors, fragrance profiling. |
| Headspace Sorptive Extraction (HSSE) | Equilibrium extraction using a PDMS-coated stir bar with a large sorbent volume. wur.nl | High analyte recovery, good for semi-volatiles. | Flavor and fragrance analysis. |
This interactive table compares the principles and advantages of DHS and HSSE for volatile extraction.
High-Resolution Chromatographic Separation Technologies
Following extraction, the complex mixture of volatile compounds must be separated into individual components before detection. High-resolution gas chromatography is the cornerstone of this stage.
Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis
For highly complex matrices, conventional one-dimensional GC may provide insufficient resolution, leading to co-eluting peaks. Comprehensive two-dimensional gas chromatography (GC×GC) overcomes this limitation by employing two columns of different selectivity connected via a modulator. researchgate.net This configuration subjects the entire sample to two independent separation processes, dramatically increasing peak capacity and resolution. bohrium.comnih.gov
In a typical GC×GC setup for flavor and fragrance analysis, a non-polar primary column is coupled to a polar secondary column. This arrangement separates compounds first by their boiling point and then by their polarity. The result is a structured, two-dimensional chromatogram where related compounds (e.g., esters, alcohols, ketones) group together in distinct regions of the plot, simplifying identification. ives-openscience.eu When coupled with a high-speed detector like a time-of-flight mass spectrometer (TOF-MS), GC×GC is a powerful tool for the untargeted profiling of the complete "volatilome" of a sample. sepsolve.com
Chiral Gas Chromatography for Enantiomeric Ratio Determination
Many natural compounds, including certain esters, exist as enantiomers—non-superimposable mirror-image molecules. gcms.cz While enantiomers have identical physical properties, they often exhibit different biological activities and sensory characteristics. Determining the enantiomeric ratio is therefore critical for authenticity assessment and quality control in food and fragrance industries. chromatographyonline.com
Chiral gas chromatography is used to separate these enantiomers. This is achieved using a chiral stationary phase (CSP), most commonly based on derivatized cyclodextrins. nih.gov These CSPs form transient diastereomeric complexes with the analyte enantiomers, leading to different retention times and enabling their separation. For acetate esters, direct analysis on a suitable chiral column, such as one coated with a derivatized β-cyclodextrin, can successfully resolve the (R) and (S) enantiomers, allowing for their individual quantification. chromatographyonline.com
Hyphenated Mass Spectrometric Techniques for Structural Confirmation and Quantification
Mass spectrometry (MS) coupled with gas chromatography (GC-MS) is the definitive technique for the identification and quantification of volatile compounds. As analytes elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical "fingerprint," allowing for positive identification through comparison with spectral libraries.
For the high-speed peak elution inherent in GC×GC, time-of-flight mass spectrometers (TOF-MS) are particularly well-suited. ives-openscience.eu They offer rapid spectral acquisition rates without compromising mass resolution, ensuring that even the narrowest chromatographic peaks are accurately characterized. High-resolution TOF-MS can also provide accurate mass measurements, which enable the determination of elemental composition, further increasing confidence in compound identification. This combination of GC×GC with TOF-MS provides an unparalleled level of detail for the analysis of complex volatile mixtures containing hept-2-en-1-yl acetate. sepsolve.com
Advanced Ionization Techniques (e.g., Photoionization, Chemical Ionization)
To overcome the limitations of traditional electron ionization (EI), which can cause extensive fragmentation of labile molecules like this compound, advanced "soft" ionization techniques are employed. These methods minimize fragmentation, preserving the molecular ion and providing clear molecular weight information.
Chemical Ionization (CI): This technique uses a reagent gas (e.g., methane, ammonia) to ionize the analyte through proton transfer or adduction, resulting in less fragmentation compared to EI. perfumerflavorist.comresearchgate.net For this compound, CI would be expected to produce a prominent protonated molecule peak [M+H]⁺, facilitating unambiguous determination of its molecular mass. perfumerflavorist.com Water can also be used as a reagent gas in CI, which provides intense pseudomolecular ions for esters and can help in their identification. optica.org Atmospheric Pressure Chemical Ionization (APCI) is a variant of CI that is well-suited for the analysis of volatile and semi-volatile compounds like this compound, often used in conjunction with mass spectrometry for real-time flavor release studies. nih.govresearchgate.netacs.org
Photoionization (PI): Single Photon Ionization (SPI) utilizes a specific wavelength of light to ionize molecules with ionization energies lower than the photon energy. tofwerk.com This technique is highly selective and results in minimal fragmentation, making it ideal for the analysis of volatile organic compounds (VOCs) in complex mixtures.
Below is a comparative table illustrating the expected ionization outcomes for this compound using different techniques.
| Ionization Technique | Primary Ionization Mechanism | Expected Key Ions for this compound | Advantages for this compound Analysis |
| Electron Ionization (EI) | High-energy electron impact | Extensive fragmentation, molecular ion may be weak or absent | Provides structural information through fragmentation patterns |
| Chemical Ionization (CI) | Proton transfer or adduction from reagent gas | [M+H]⁺ (protonated molecule), [M+NH₄]⁺ (adduct with ammonia) | "Soft" ionization preserves the molecular ion, simplifying spectra perfumerflavorist.com |
| Photoionization (PI) | Absorption of a single photon | M⁺ (molecular ion) | High selectivity and minimal fragmentation tofwerk.com |
Tandem Mass Spectrometry (MS/MS) for Metabolite Fingerprinting
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and confident identification of compounds within complex mixtures. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides a "fingerprint" of the molecule, aiding in its identification.
For this compound, the protonated molecule [M+H]⁺ obtained from a soft ionization technique would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate characteristic product ions. The fragmentation of esters in MS/MS typically involves cleavages adjacent to the carbonyl group and rearrangements. libretexts.org
Expected Fragmentation Pathways for this compound in MS/MS:
Loss of the acetate group: A neutral loss of acetic acid (CH₃COOH) is a common fragmentation pathway for acetate esters.
Cleavage of the ester bond: This can result in the formation of an acylium ion or an ion corresponding to the alcohol moiety.
Metabolite fingerprinting using MS/MS allows for the comparison of the metabolic profiles of different samples to identify variations in the levels of specific compounds like this compound. researchgate.netnih.gov This is particularly useful in studies of plant metabolomics, where volatile profiles can change in response to environmental stimuli. springernature.com
Integrated Analytical Platforms for Chemoecological Research (e.g., GC-EAD, GC-O)
In chemoecological research, it is often crucial to identify which volatile compounds in a complex mixture are biologically active. Integrated platforms that couple gas chromatography (GC) with a biological detector provide this vital information.
Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique combines the separation power of GC with the sensitivity of an insect's antenna as a detector. science.gov As compounds elute from the GC column, they are simultaneously passed over an insect antenna, and any compound that elicits an electrical response is detected. researchgate.net This allows researchers to pinpoint the specific compounds in a natural extract that are perceived by an insect. Given that many esters, including acetates, function as insect pheromones or kairomones, GC-EAD would be an essential tool for studying the ecological role of this compound.
Gas Chromatography-Olfactometry (GC-O): Similar to GC-EAD, GC-O uses a human assessor as the detector to identify odor-active compounds. nih.gov The effluent from the GC column is split, with one portion going to a standard detector (like a flame ionization detector or mass spectrometer) and the other to a sniffing port. The assessor records the retention time and descriptor of any detected odor. This technique is invaluable for identifying the compounds that contribute to the characteristic aroma of a food or fragrance, and for determining the sensory impact of this compound in a mixture.
The table below summarizes the applications of these integrated platforms in the study of this compound.
| Integrated Platform | Detector | Primary Application for this compound | Research Area |
| GC-EAD | Insect Antenna | Identification of this compound as an insect semiochemical (e.g., pheromone, attractant) science.gov | Chemoecology, Entomology |
| GC-O | Human Assessor | Determination of the odor contribution and sensory relevance of this compound in a flavor or fragrance nih.gov | Flavor and Fragrance Chemistry, Food Science |
Computational Approaches in Chromatographic Data Analysis and Chemometrics
The vast and complex datasets generated by modern analytical instruments necessitate the use of computational tools for data processing, analysis, and interpretation. Chemometrics, the application of statistical and mathematical methods to chemical data, plays a crucial role in extracting meaningful information from chromatographic profiles. tandfonline.com
For the analysis of this compound in complex matrices, chemometric techniques can be applied to:
Pattern Recognition: Principal Component Analysis (PCA) and other multivariate analysis techniques can be used to differentiate between samples based on their volatile profiles, highlighting the contribution of compounds like this compound to these differences. perfumerflavorist.com
Data Preprocessing: Algorithms for baseline correction, noise reduction, and peak alignment are essential for preparing raw chromatographic data for statistical analysis.
Quantitative Modeling: Partial Least Squares (PLS) regression can be used to build models that correlate instrumental data with sensory properties or other sample characteristics.
The integration of data from multiple analytical platforms (e.g., GC-MS, NMR) can provide a more comprehensive understanding of a biological system. nih.govresearchgate.netnih.gov Computational workflows are being developed to merge and harmonize data from different analytical techniques, enabling a more holistic approach to metabolomics research. researchgate.net
Structure Activity Relationship Sar Studies of Hept 2 En 1 Yl Acetate and Its Analogues
Impact of Alkyl Chain Length and Branching on Bioactivity
The length and structure of the alkyl chain are fundamental determinants of a molecule's physical properties and its ability to interact with biological receptors. For pheromones and other semiochemicals, the carbon chain length is a key factor in maintaining species-specific communication. researchgate.net
Research Findings: Studies on various aliphatic compounds demonstrate a clear link between alkyl chain length and biological activity. The optimal chain length for activity often falls within a narrow range. For instance, in certain classes of nematicidal aliphatic compounds, molecules with 8 to 11 carbon atoms show the highest potency. mdpi.com Lengthening or shortening the chain beyond this optimal range typically leads to a significant decrease in activity. This is attributed to several factors:
Receptor Fit: The binding pocket of a chemoreceptor is sterically constrained. An alkyl chain that is too long or too short will not fit properly, leading to weaker binding affinity.
Volatility: The chain length directly impacts the molecule's molecular weight and, consequently, its volatility. Pheromones must be sufficiently volatile to disperse in the air but persistent enough to create a detectable plume. The evaporation rates of acetate (B1210297) pheromones are highly dependent on the number of carbon atoms. nih.gov
Hydrophobicity: Altering the chain length changes the molecule's lipophilicity, which can affect its transport to the receptor, particularly its interaction with pheromone-binding proteins (PBPs) that shuttle hydrophobic molecules through the aqueous sensillar lymph to the olfactory receptors. acs.org
Introducing branching into the alkyl chain adds steric bulk, which can dramatically reduce or eliminate bioactivity by preventing the molecule from fitting into a precisely shaped receptor pocket.
Interactive Data Table: Effect of Alkyl Chain Length on Bioactivity of Aliphatic Acetates (Illustrative data based on general principles observed in insect pheromone research)
| Compound | Alkyl Chain Modification | Relative Bioactivity (%) | Rationale |
|---|---|---|---|
| Hex-2-en-1-yl acetate | Shorter Chain (C6) | 25 | Suboptimal fit in receptor; increased volatility may reduce effective concentration at the receptor. |
| Hept-2-en-1-yl acetate | Parent Compound (C7) | 100 | Optimal chain length for receptor binding and volatility. |
| Oct-2-en-1-yl acetate | Longer Chain (C8) | 40 | Poor fit in receptor pocket; decreased volatility. |
| 5-Methyl-hept-2-en-1-yl acetate | Branched Chain | <5 | Steric hindrance prevents proper binding to the receptor. |
Significance of Double Bond Position and Stereoisomerism on Biological Function
For unsaturated compounds like this compound, the precise location and geometry of the double bond are often critical for biological function. researchgate.net Chemoreceptors can distinguish between subtle differences in molecular shape, making isomerism a key factor in the specificity of chemical signals.
Research Findings: The olfactory systems of insects, in particular, are highly tuned to the specific isomers of their pheromones. A shift in the double bond's position (e.g., from C2-C3 to C3-C4) or a change in its stereochemistry (from E/trans to Z/cis) can render a molecule inactive or, in some cases, turn it into a behavioral antagonist that inhibits the response to the active pheromone.
(E) vs. (Z) Stereoisomerism: The trans and cis isomers of a molecule have distinct three-dimensional shapes. (E)-2-heptenyl acetate is a relatively linear molecule, whereas (Z)-2-heptenyl acetate has a kink introduced by the cis double bond. nih.govnih.gov This difference is readily discriminated by specific receptors. Studies on tortricid moths have shown that males can precisely discriminate between different geometric isomers of acetate pheromones, a capability that is crucial for species recognition. nih.gov
Interactive Data Table: Effect of Isomerism on Receptor Response (Illustrative data based on typical specificity of insect chemoreceptors)
| Compound Isomer | Structural Feature | Receptor Response (%) | Rationale |
|---|---|---|---|
| (E)-Hept-2-en-1-yl acetate | Parent Compound (trans) | 100 | Correct geometry and double bond position for optimal receptor activation. |
| (Z)-Hept-2-en-1-yl acetate | Stereoisomer (cis) | 10 | Incorrect 3D shape prevents efficient binding and activation. |
| (E)-Hept-3-en-1-yl acetate | Positional Isomer | <5 | Altered molecular shape and electron distribution due to shifted double bond. |
| Heptan-1-yl acetate | Saturated Analogue | <1 | Lack of double bond results in conformational flexibility and loss of key binding interactions. |
Influence of Acetate Moiety Modifications on Receptor Binding and Response
The acetate group serves as the polar "head" of the molecule and is often essential for anchoring the ligand within the receptor's binding site through specific interactions like hydrogen bonding or dipole-dipole interactions. Modifying this functional group provides a direct way to probe its role in receptor activation.
Research Findings: Research on moth pheromones has revealed very strict structural requirements for the acetate moiety. nih.gov Replacing it with other functional groups almost invariably leads to a loss of agonistic activity and can even induce inhibitory effects.
Replacement with Other Esters: Changing the methyl group of the acetate to an ethyl (propanoate) or larger group alters the size and steric profile of the head, which can disrupt the precise fit required for activation.
Replacement with an Alcohol or Aldehyde: Converting the acetate to an alcohol (hept-2-en-1-ol) or an aldehyde (hept-2-en-1-al) fundamentally changes its electronic properties and hydrogen bonding capabilities. While alcohols can act as hydrogen bond donors and acceptors, acetates are only acceptors. This difference is critical for receptor interaction. Studies have shown that insect communication channels based on acetates are often more specific than those based on the corresponding alcohols. nih.gov
Bioisosteric Replacement: Replacing the acetate with bioisosteres (groups with similar size and electronic properties) can reveal the specific interactions involved. For example, replacing the ester oxygen with a methylene (B1212753) group (ketone) or replacing the entire group with a trifluoromethyl ketone (TFMK) can help map the electronic and steric requirements of the receptor.
One study on analogues of (Z)-8-dodecenyl acetate found that replacing the acetate with a chloroformate or lactone group resulted in compounds with significant inhibitory activity, demonstrating that the acetate moiety is essential for a productive receptor interaction. nih.gov
Computational Modeling and Molecular Docking for Ligand-Receptor Interactions
Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are powerful tools for visualizing and predicting how ligands like this compound interact with their target receptors on a molecular level. ijbs.com
Research Findings: While the specific receptor for this compound may not be crystallized, homology modeling can be used to build a 3D structural model based on known receptor structures, such as insect odorant receptors (ORs) or pheromone-binding proteins (PBPs). acs.org
Molecular Docking: This technique computationally places the ligand (this compound) into the binding site of the modeled receptor. The program then calculates a "binding score" or binding energy, which estimates the affinity of the ligand for the receptor. Docking simulations can identify key amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or van der Waals forces with the ligand. For example, docking studies on PBPs have elucidated the specific hydrophobic residues that interact with the alkyl chain of a pheromone and the polar residues that interact with the acetate head. nih.gov
QSAR: This method develops a statistical model that correlates the chemical properties of a series of analogues with their measured biological activities. Descriptors such as logP (hydrophobicity), molecular weight, and electronic parameters are used to predict the activity of new, untested compounds.
These computational approaches allow researchers to rationalize the experimental SAR data. For instance, docking simulations can visually demonstrate why a branched-chain analogue has low activity by showing a steric clash with the receptor wall, or why the (Z)-isomer binds poorly compared to the (E)-isomer due to an unfavorable conformation. researchgate.net
Design and Synthesis of Bioactive Analogues for Probing Chemoreceptor Specificity
The ultimate goal of SAR is to understand the precise requirements for a ligand to bind and activate its receptor. This knowledge is gained through the rational design and chemical synthesis of a library of analogues, followed by biological testing. sciopen.com
Research Findings: The design of analogues for probing chemoreceptor specificity follows the principles outlined in the preceding sections. Researchers systematically synthesize compounds where each key feature of the parent molecule is altered.
Design Strategy: Based on the structure of this compound, a synthetic plan would include:
Alkyl Chain Analogues: Synthesizing homologous series (e.g., C6, C8, C9) and branched versions.
Unsaturation Analogues: Creating isomers with the double bond at different positions (e.g., hept-3-enyl, hept-4-enyl) and the corresponding alkyne or saturated analogues.
Stereoisomers: Synthesizing both the (E) and (Z) isomers in high purity.
Functional Head Group Analogues: Replacing the acetate with other esters, an alcohol, an aldehyde, a ketone, or an ether. sciopen.com
Synthesis and Evaluation: These designed compounds are then synthesized in the laboratory. researchgate.net The biological activity of each analogue is typically evaluated using techniques like electroantennography (EAG), which measures the electrical response of an insect's antenna to a volatile compound. Active compounds may then be tested in behavioral assays (e.g., wind tunnel or field trapping) to confirm their effect as attractants, synergists, or inhibitors. sciopen.com
By correlating the structural changes in each analogue with its measured biological activity, a comprehensive map of the chemoreceptor's specificity can be constructed. This process not only advances our fundamental understanding of olfaction but also provides a basis for developing novel, environmentally benign pest management strategies. researchgate.net
Environmental Dynamics and Biogeochemical Cycling of Hept 2 En 1 Yl Acetate
Microbial and Enzymatic Biotransformation in Ecological Niches
Biodegradation by microorganisms is a crucial process for the removal of Hept-2-en-1-yl acetate (B1210297) from soil and water. The ester and alkenyl functionalities make it a viable substrate for a variety of microbial metabolic pathways.
While specific microbial species that degrade Hept-2-en-1-yl acetate have not been documented, it is highly probable that a wide range of bacteria and fungi possessing esterase and dehydrogenase enzymes can metabolize this compound. Studies on the biodegradation of the structurally similar vinyl acetate have identified several key enzymes and microbial genera. nih.gov
The initial and most critical step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by carboxylesterases (EC 3.1.1.1), a ubiquitous class of enzymes. This cleavage results in the formation of acetate and hept-2-en-1-ol (B12510262).
Following the initial hydrolysis, the degradation products are further metabolized:
Hept-2-en-1-ol is likely oxidized to its corresponding aldehyde, hept-2-enal, by alcohol dehydrogenases (EC 1.1.1.1).
Hept-2-enal would then be further oxidized to hept-2-enoic acid by aldehyde dehydrogenases (EC 1.2.1.3).
Acetate is readily assimilated by many microorganisms and converted to acetyl-CoA by acetyl-CoA synthetase (EC 6.2.1.1).
The table below outlines the key enzyme systems expected to be involved in the biotransformation of this compound, based on the well-studied pathways for vinyl acetate. nih.gov
| Enzyme System | EC Number | Proposed Role in this compound Degradation |
| Carboxylesterase | 3.1.1.1 | Hydrolyzes this compound to acetate and hept-2-en-1-ol |
| Alcohol Dehydrogenase | 1.1.1.1 | Oxidizes hept-2-en-1-ol to hept-2-enal |
| Aldehyde Dehydrogenase | 1.2.1.3 | Oxidizes hept-2-enal to hept-2-enoic acid |
| Acetyl-CoA Synthetase | 6.2.1.1 | Activates acetate to acetyl-CoA for entry into central metabolism |
The primary degradation products, acetate and hept-2-en-1-ol, are common metabolic intermediates that can be readily integrated into central microbial metabolism.
Acetate: As acetyl-CoA, it enters the tricarboxylic acid (TCA) cycle , a central metabolic hub for energy production and the generation of biosynthetic precursors. In some organisms, it can also be utilized through the glyoxylate cycle for the net synthesis of carbohydrates from two-carbon compounds. nih.gov
Hept-2-enoic acid: This unsaturated fatty acid would likely undergo further metabolism via the β-oxidation pathway . This involves a series of enzymatic reactions that sequentially shorten the carbon chain, producing acetyl-CoA units that can also feed into the TCA cycle.
The ultimate metabolic fate of this compound in aerobic environments is its complete mineralization to carbon dioxide and water, with a portion of the carbon being incorporated into microbial biomass.
Volatility, Dispersion, and Persistence in Natural Ecosystems
The volatility, dispersion, and persistence of this compound are determined by its physicochemical properties and its susceptibility to the degradation processes described above.
Volatility and Dispersion: this compound is expected to be a moderately volatile compound. While a measured vapor pressure is not available, an estimated value for the isomeric 1-hepten-2-yl acetate is 0.6165 hPa at 25°C. This suggests that volatilization from water and moist soil surfaces will be a significant transport mechanism, leading to its dispersion into the atmosphere. Its moderate water solubility (estimated to be between 158.9 mg/L and 320 mg/L for different isomers) indicates that it can be transported in aquatic systems, but volatilization will limit its residence time in surface waters.
The table below summarizes key physical properties that influence the environmental distribution of this compound and its isomers.
| Property | Value | Implication for Environmental Dynamics |
| Molecular Formula | C₉H₁₆O₂ | - |
| Molecular Weight | 156.22 g/mol | - |
| Water Solubility | 158.9 - 320 mg/L (estimated) | Moderate potential for transport in aquatic systems. |
| Vapor Pressure | ~0.6 hPa @ 25°C (estimated for isomer) | Significant volatilization from soil and water is expected. |
| LogP | 2.37 - 3.23 (estimated) | Moderate potential for bioaccumulation in fatty tissues. |
Persistence: Based on the available data for analogous compounds, this compound is not expected to be persistent in the environment. Its susceptibility to abiotic processes like atmospheric oxidation and hydrolysis, combined with its likely ready biodegradability, suggests a relatively short environmental half-life. In the atmosphere, its lifetime is likely a matter of hours. In soil and water, its persistence will be dependent on environmental conditions such as pH, temperature, and microbial activity, but rapid removal is anticipated under most conditions.
Future Directions and Interdisciplinary Prospects in Hept 2 En 1 Yl Acetate Research
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Biosynthesis and Reception
The biosynthesis and reception of semiochemicals like Hept-2-en-1-yl acetate (B1210297) are complex biological processes that can be unraveled through the application of omics technologies. These approaches offer a holistic view of the molecular mechanisms underlying the production and detection of this compound.
Genomics: High-throughput sequencing of genomes of organisms that potentially produce or respond to Hept-2-en-1-yl acetate can identify the genes and enzymatic pathways involved in its biosynthesis. For instance, genes encoding for acetyltransferases and fatty acid synthases would be of particular interest. Comparative genomics between producing and non-producing species could further pinpoint candidate genes.
Proteomics: The identification of proteins involved in the biosynthesis, transport, and reception of this compound is crucial. Proteomic analysis of relevant tissues, such as insect pheromone glands or antennae, can reveal the specific enzymes and receptors associated with this compound. Techniques like mass spectrometry can be employed to identify and quantify these proteins. nih.gov
Metabolomics: Untargeted metabolomic profiling can provide a comprehensive snapshot of the small molecules, including this compound and its precursors or metabolites, within an organism. mitoproteome.org This can help to elucidate the complete biosynthetic pathway and understand how its production is regulated in response to various internal and external stimuli.
Table 1: Potential Omics-Based Research Approaches for this compound
| Omics Technology | Research Focus | Potential Outcomes |
| Genomics | Identification of biosynthetic genes | Elucidation of the genetic basis of this compound production. |
| Proteomics | Characterization of biosynthetic enzymes and olfactory receptors | Understanding the molecular machinery of production and detection. nih.gov |
| Metabolomics | Profiling of metabolic pathways | Mapping the biochemical route to this compound synthesis. mitoproteome.org |
Exploration of Novel Ecological Functions Beyond Semiochemicals
While this compound is hypothesized to function as a semiochemical, its ecological roles may be more diverse. Future research should explore its potential involvement in a wider range of ecological interactions.
It is plausible that this compound could function in tritrophic interactions, mediating the relationships between plants, herbivores, and their natural enemies. For example, it could be a component of herbivore-induced plant volatiles (HIPVs) that attract predators or parasitoids of the herbivore. Conversely, it could act as an allomone, deterring competitors or predators. Investigating the electrophysiological and behavioral responses of a wide array of organisms to this compound will be key to uncovering these novel functions.
Development of Bio-inspired Approaches for Sustainable Management Strategies
Should this compound be confirmed as a potent semiochemical, it could be harnessed for the development of environmentally friendly pest management strategies. Bio-inspired approaches that mimic natural systems offer a sustainable alternative to conventional pesticides.
One promising avenue is the development of slow-release formulations that dispense this compound over extended periods, making it more effective for applications like mating disruption or attract-and-kill techniques. Furthermore, the synthesis of structural analogues of this compound could lead to the discovery of compounds with enhanced activity or greater stability for field applications.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Ecology
The vast and complex datasets generated from chemical ecology research are well-suited for analysis using artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can be used to predict the biological activity of compounds like this compound and to model its interactions within ecosystems.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the pheromonal or other semiochemical activity of this compound and its derivatives based on their molecular structures. researchgate.netnih.gov Machine learning algorithms can also be trained to identify patterns in large datasets of volatile organic compounds to predict their ecological functions. This predictive power can accelerate the discovery and development of new pest management tools.
Table 2: Potential AI and Machine Learning Applications in this compound Research
| AI/ML Technique | Application | Potential Outcome |
| QSAR Modeling | Predicting bioactivity of analogues | Rational design of more potent semiochemicals. researchgate.netnih.gov |
| Machine Learning | Classifying ecological functions | Rapid screening of compounds for desired ecological effects. |
| Generative Models | Designing novel chemical structures | Discovery of new compounds with specific bioactivities. mit.edu |
Contribution to Understanding Chemical Evolution and Biodiversity
The study of semiochemicals like this compound can provide profound insights into the processes of chemical evolution and the generation of biodiversity. Pheromones, in particular, can play a significant role in reproductive isolation and speciation. researchgate.net
Future research could investigate the phylogenetic distribution of this compound production and reception across different insect lineages. This could reveal how the biosynthetic pathways for this compound have evolved and how shifts in chemical signals have contributed to the divergence of species. By understanding the genetic and evolutionary basis of chemical communication, we can gain a deeper appreciation for the intricate chemical tapestry that shapes the natural world. researchgate.net The diversity of chemical signals, including variations in the components of pheromone blends, is thought to be a key driver in the evolution of new species, particularly in insects. slu.se
Q & A
Q. What are the established synthetic routes for Hept-2-EN-1-YL acetate, and how can purity be confirmed experimentally?
Answer: Synthesis typically involves esterification of hept-2-en-1-ol with acetic anhydride under acidic catalysis. A common protocol includes refluxing equimolar quantities of the alcohol and anhydride with a catalytic amount of sulfuric acid, followed by neutralization and purification via fractional distillation . Purity confirmation requires gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and ¹H/¹³C NMR to verify structural integrity. For new compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are mandatory to establish molecular formula and purity .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
- IR Spectroscopy : Look for ester carbonyl (C=O) stretching at ~1740–1720 cm⁻¹ and C-O stretching at 1240–1160 cm⁻¹.
- NMR : In ¹H NMR, the vinyl proton (Hept-2-enyl group) appears as a multiplet at δ 5.3–5.8 ppm, while the acetate methyl group resonates at δ 2.0–2.1 ppm. ¹³C NMR should show the carbonyl carbon at ~170–171 ppm .
- GC-MS : The molecular ion peak (M⁺) at m/z 156 (C₉H₁₆O₂) confirms the molecular weight. Fragmentation patterns include loss of acetic acid (60 amu) .
Q. How should researchers handle discrepancies in reported physical properties (e.g., boiling point) of this compound?
Answer: Cross-validate data using primary literature and standardized databases (e.g., NIST Chemistry WebBook). For example, conflicting boiling points may arise from variations in pressure or purity. Replicate experiments under controlled conditions (e.g., 760 mmHg) and report detailed purification methods to ensure reproducibility .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the stereoselective synthesis of this compound, and how can kinetic isotope effects (KIEs) elucidate reaction pathways?
Answer: Stereoselectivity in esterification may involve transition-state stabilization via protonation of the carbonyl oxygen. KIEs (e.g., deuterium labeling at the hydroxyl group) can distinguish between concerted (small KIE) and stepwise (large KIE) mechanisms. Computational studies (DFT) modeling the reaction coordinate are recommended to complement experimental data .
Q. How can conflicting NMR data for this compound in different solvents be resolved?
Answer: Solvent-induced shifts (e.g., chloroform vs. DMSO) alter proton chemical shifts due to hydrogen bonding or polarity effects. Use deuterated solvents consistently and reference internal standards (e.g., TMS). For ambiguous assignments, employ 2D NMR (COSY, HSQC) to resolve coupling patterns and confirm connectivity .
Q. What experimental design principles should guide stability studies of this compound under varying pH and temperature conditions?
Answer:
- Controlled Degradation : Incubate samples at pH 3–10 (buffer solutions) and temperatures (25–60°C) over 1–4 weeks.
- Analytical Endpoints : Monitor decomposition via HPLC for residual ester content and GC-MS for degradation byproducts (e.g., acetic acid, hept-2-en-1-ol).
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Q. How can researchers reconcile contradictory catalytic efficiency data in enzymatic vs. chemical synthesis of this compound?
Answer:
- Enzymatic Systems : Lipases (e.g., Candida antarctica) may show substrate specificity influenced by solvent polarity (e.g., log P values). Optimize water activity (a_w) and immobilization techniques.
- Chemical Catalysis : Compare turnover numbers (TON) and activation energies. Use statistical tools (ANOVA) to identify outliers and control variables (e.g., catalyst loading, reaction time) .
Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., stirring rate, solvent grade) in the Materials and Methods section. Use SI units and reference standard protocols .
- Data Contradictions : Perform meta-analyses of existing literature, highlighting methodological differences (e.g., calibration standards, instrument sensitivity) .
- Ethical Reporting : Disclose funding sources and conflicts of interest in the Acknowledgments section .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
